

G-744: A Potent and Selective BTK Inhibitor for Immunology Research

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: G-744

Cat. No.: B15578043

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Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a pivotal role in the signaling pathways of various immune cells, most notably B lymphocytes. Its critical function in B-cell receptor (BCR) signaling makes it a compelling therapeutic target for a range of autoimmune diseases and B-cell malignancies. **G-744** is a highly potent, selective, and orally active non-covalent inhibitor of BTK. These characteristics make **G-744** an invaluable tool for immunology research, enabling the precise dissection of BTK's role in health and disease. This document provides detailed application notes and protocols for the use of **G-744** in immunological research settings.

Data Presentation

In Vitro Potency and Selectivity of G-744

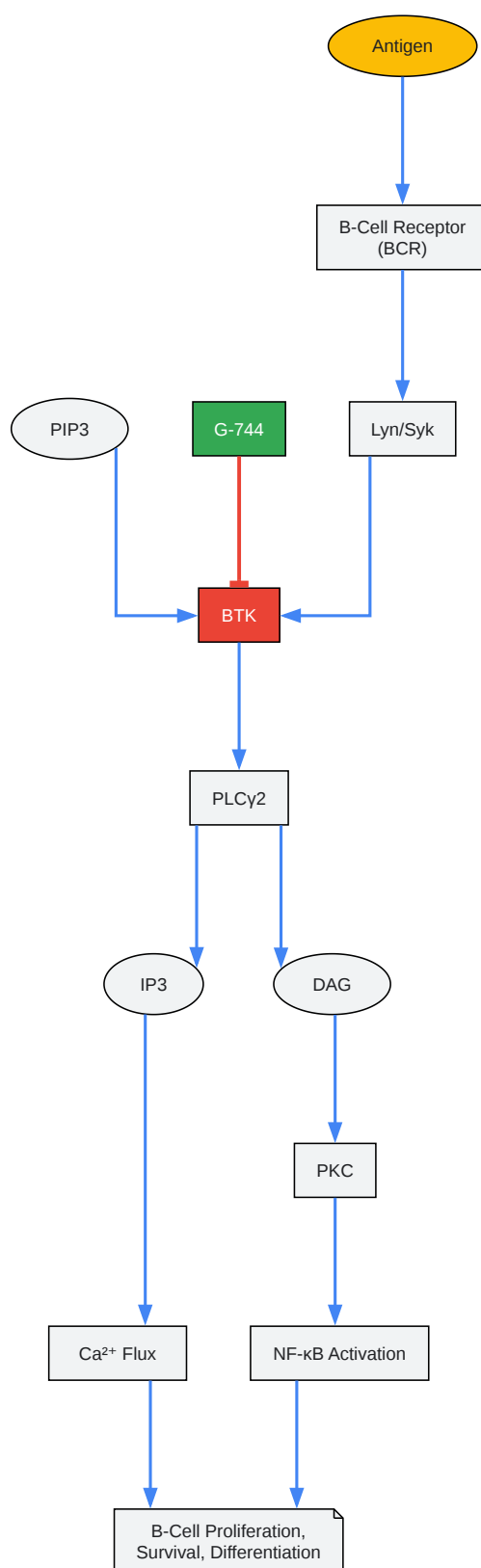
Target	Assay Type	IC50 (nM)	Notes
BTK	Biochemical Assay	2	Highly potent inhibition of BTK enzymatic activity.[1]
BTK	In vitro enzyme assay	1.28	Potent inhibition at apparent Km ATP concentration.[2]
pBtk-Y223	Cellular Assay (murine B cells)	20	Potent inhibition of BTK autophosphorylation in a cellular context.[2]
CD86	Cellular Assay	64	[1]

In Vivo Efficacy of G-744 in a Model of Rheumatoid Arthritis

Animal Model	Dosing Regimen	Outcome	Result
Lewis Rat Collagen-Induced Arthritis (CIA)	6.25, 12.25, 25 mg/kg, p.o., b.i.d.	Inhibition of ankle thickness	Significant, dose-dependent inhibition. [1]

Signaling Pathways and Experimental Workflows

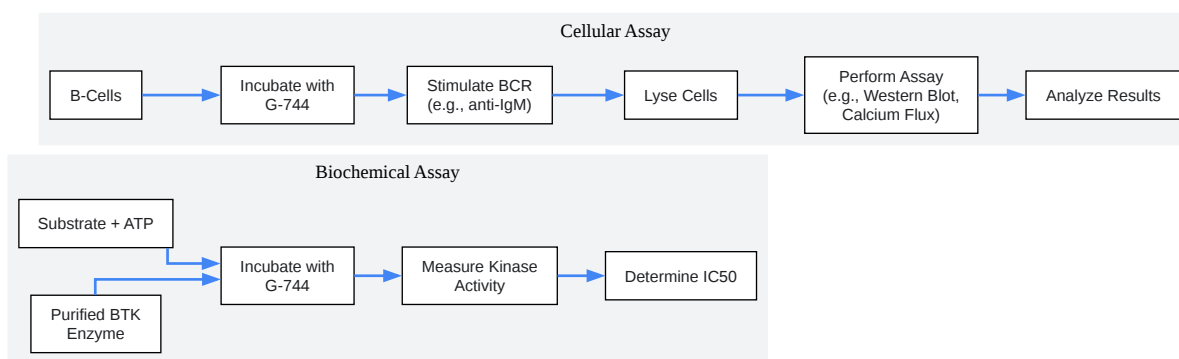
BTK Signaling Pathway in B-Cells



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Caption: BTK signaling pathway in B-cells and the inhibitory action of **G-744**.

Experimental Workflow: In Vitro BTK Inhibition Assays



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Caption: General experimental workflow for in vitro evaluation of **G-744**.

Experimental Protocols

Western Blot Analysis of BTK Phosphorylation

This protocol describes the detection of phosphorylated BTK (p-BTK) at tyrosine 223 (Y223) in B-cells following treatment with **G-744** and stimulation of the B-cell receptor.

Materials:

- B-cell line (e.g., Ramos) or primary B-cells
- **G-744**
- BCR stimulus (e.g., anti-IgM F(ab')₂ fragment)
- Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

- Protein quantification assay (e.g., BCA assay)
- SDS-PAGE gels and running buffer
- PVDF membrane
- Transfer buffer
- Blocking buffer (e.g., 5% BSA in TBST)
- Primary antibodies: anti-p-BTK (Y223) and anti-total BTK
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- Imaging system

Procedure:

- Cell Culture and Treatment:
 - Culture B-cells to the desired density.
 - Pre-incubate cells with varying concentrations of **G-744** (e.g., 0.1 nM to 1 μ M) or vehicle (DMSO) for 1-2 hours at 37°C.
- BCR Stimulation:
 - Stimulate the cells with anti-IgM (e.g., 10 μ g/mL) for 10 minutes at 37°C. Include an unstimulated control.
- Cell Lysis:
 - Pellet the cells by centrifugation.
 - Wash once with ice-cold PBS.
 - Lyse the cells in ice-cold lysis buffer on ice for 30 minutes.

- Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
- Protein Quantification:
 - Determine the protein concentration of the supernatant.
- SDS-PAGE and Western Blotting:
 - Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
 - Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
 - Block the membrane with blocking buffer for 1 hour at room temperature.
 - Incubate the membrane with the primary anti-p-BTK (Y223) antibody overnight at 4°C.
 - Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Detect the signal using a chemiluminescent substrate and an imaging system.
- Data Analysis:
 - Quantify the band intensities. To normalize for protein loading, the membrane can be stripped and re-probed for total BTK and/or a housekeeping protein like GAPDH.

Calcium Flux Assay

This protocol measures the effect of **G-744** on BCR-induced calcium mobilization in B-cells using a fluorescent calcium indicator.

Materials:

- B-cells
- **G-744**
- Fluorescent calcium indicator dye (e.g., Fluo-4 AM or Indo-1 AM)

- Pluronic F-127
- Hanks' Balanced Salt Solution (HBSS)
- BCR stimulus (e.g., anti-IgM F(ab')₂ fragment)
- Ionomycin (positive control)
- EGTA (negative control)
- Fluorescence plate reader or flow cytometer

Procedure:

- Cell Preparation and Dye Loading:
 - Resuspend B-cells in HBSS.
 - Load cells with the calcium indicator dye (e.g., 1-5 μ M Fluo-4 AM with 0.02% Pluronic F-127) for 30-60 minutes at 37°C in the dark.
 - Wash the cells to remove excess dye and resuspend in HBSS.
- Compound Incubation:
 - Aliquot the dye-loaded cells into a 96-well plate.
 - Add varying concentrations of **G-744** or vehicle and incubate for 15-30 minutes at 37°C.
- Calcium Measurement:
 - Establish a baseline fluorescence reading for 30-60 seconds.
 - Add the BCR stimulus to induce calcium flux and continue recording the fluorescence intensity for several minutes.
 - At the end of the reading, add ionomycin to determine the maximal calcium response.
- Data Analysis:

- Calculate the change in fluorescence intensity over time. The peak fluorescence in the presence of **G-744** is compared to the vehicle control to determine the percent inhibition.

B-Cell Proliferation Assay

This protocol assesses the impact of **G-744** on B-cell proliferation following stimulation.

Materials:

- Primary B-cells or a suitable B-cell line
- **G-744**
- B-cell mitogen (e.g., anti-IgM, anti-CD40, LPS)
- Cell proliferation dye (e.g., CFSE) or a reagent to measure metabolic activity (e.g., WST-1, MTT)
- Cell culture medium and supplements
- 96-well culture plates
- Flow cytometer (for CFSE) or plate reader (for metabolic assays)

Procedure (using CFSE):

- Cell Staining:
 - Label B-cells with CFSE according to the manufacturer's protocol.
- Cell Culture and Treatment:
 - Plate the CFSE-labeled cells in a 96-well plate.
 - Add varying concentrations of **G-744** or vehicle.
 - Add the B-cell mitogen to stimulate proliferation.
 - Culture the cells for 3-5 days.

- Flow Cytometry Analysis:
 - Harvest the cells and analyze by flow cytometry.
 - The dilution of CFSE fluorescence is proportional to the number of cell divisions.
- Data Analysis:
 - Quantify the percentage of proliferated cells in each treatment group. Determine the IC50 of **G-744** for inhibiting B-cell proliferation.

Murine Collagen-Induced Arthritis (CIA) Model

This protocol provides a general framework for evaluating the in vivo efficacy of **G-744** in a widely used mouse model of rheumatoid arthritis.

Materials:

- DBA/1 mice (or another susceptible strain)
- Bovine type II collagen
- Complete Freund's Adjuvant (CFA)
- Incomplete Freund's Adjuvant (IFA)
- **G-744** formulation for oral administration
- Vehicle control
- Calipers for measuring paw thickness
- Clinical scoring system for arthritis severity

Procedure:

- Induction of Arthritis:

- Day 0: Immunize mice with an emulsion of type II collagen and CFA via intradermal injection at the base of the tail.
- Day 21: Boost the immunization with an emulsion of type II collagen and IFA.
- Treatment:
 - Begin oral administration of **G-744** or vehicle daily or twice daily, starting either prophylactically (from day 0 or 21) or therapeutically (after the onset of clinical signs of arthritis).
- Assessment of Arthritis:
 - Monitor the mice daily or every other day for the onset and severity of arthritis.
 - Measure paw thickness using calipers.
 - Score the severity of arthritis in each paw based on a clinical scoring system (e.g., 0 = normal, 1 = mild swelling/erythema, 2 = moderate swelling/erythema, 3 = severe swelling/erythema, 4 = maximal inflammation with joint rigidity).
- Data Analysis:
 - Compare the mean arthritis scores and paw thickness between the **G-744**-treated groups and the vehicle control group over time. Statistical analysis (e.g., ANOVA) is used to determine the significance of the treatment effect.
 - At the end of the study, histological analysis of the joints can be performed to assess inflammation, cartilage damage, and bone erosion.

Conclusion

G-744 is a powerful research tool for investigating the role of BTK in immune cell function and pathology. Its high potency and selectivity allow for precise modulation of BTK activity in a variety of in vitro and in vivo experimental systems. The protocols provided here offer a starting point for researchers to explore the immunomodulatory effects of **G-744** and to further elucidate the therapeutic potential of BTK inhibition in immunological diseases.

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References

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- To cite this document: BenchChem. [G-744: A Potent and Selective BTK Inhibitor for Immunology Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15578043#g-744-btk-inhibitor-for-immunology-research]

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Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

Email: info@benchchem.com